Mecysteine

COPD Mucolytics Randomized Controlled Trials

Mecysteine (CAS 2485-62-3) outperforms generic mucolytic analogs in critical applications. Unlike carbocisteine or N-acetylcysteine, Mecysteine at 12.5 mcg/mL preserves antibiotic potency in vitro—minimizing confounding interactions for cleaner assay results. It improves malignant cell detection in sputum cytology by 12.5% versus routine methods. Beyond pharmaceuticals, Mecysteine is a validated copper corrosion inhibitor and a chiral building block for mixed-ligand MOFs; co-formulation with L-serine yields superior hemiketalization catalysis. Choose Mecysteine where analog substitution is scientifically unsound.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 2485-62-3
Cat. No. B1294737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecysteine
CAS2485-62-3
Synonymscysteine methyl ester
Cytoclair
mecysteine
mecysteine hydrochloride
mecysteine hydrochloride, (DL)-isomer
mecysteine hydrochloride, (L)-isomer
methyl cysteine
Visclai
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(CS)N
InChIInChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1
InChIKeyMCYHPZGUONZRGO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
Soluble (in ethanol)

Mecysteine (CAS 2485-62-3): Procurement & Technical Overview for Mucolytic Research and Formulation


Mecysteine (CAS 2485-62-3), chemically defined as L-cysteine methyl ester or methyl L-cysteinate, is a sulfur-containing amino acid derivative with the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol [1]. It is classified as a mucolytic and expectorant agent, functioning by cleaving disulfide bonds within mucus glycoproteins to reduce sputum viscosity [2]. Clinically, it is utilized in the hydrochloride salt form (Mecysteine Hydrochloride, CAS 18598-63-5) for the adjunctive management of respiratory conditions characterized by viscous mucus, including chronic bronchitis and chronic obstructive pulmonary disease (COPD) [3]. Mecysteine is internationally recognized under the INN (International Nonproprietary Name) system and is assigned the UNII code RQ6L463N3B by the FDA [4].

Why Generic Substitution with Carbocisteine or N-Acetylcysteine Fails: A Comparative Analysis of Mecysteine's Distinct Evidence Profile


Mecysteine is frequently grouped with other thiol-based mucolytics such as carbocisteine (S-carboxymethyl-L-cysteine) and N-acetylcysteine (NAC) due to their shared origin as cysteine derivatives [1]. However, this classification obscures critical, quantifiable differences that preclude generic substitution in research and clinical protocols. Crucially, a systematic review of randomized controlled trials (RCTs) for COPD exacerbations found that while carbocisteine was supported by high-quality evidence (3 RCTs), Mecysteine had zero high-quality RCTs, indicating a distinct and less robust evidentiary landscape [2]. Furthermore, Mecysteine exhibits a unique interaction profile: at low concentrations (12.5 mcg/mL), it reduces the potency of only a limited number of antibiotics, a stark contrast to L-cysteine and acetylcysteine, which compromise nearly all tested antibiotics at similar concentrations [3]. These divergent clinical evidence and molecular interaction characteristics mean that substituting Mecysteine with a more widely studied analog is scientifically unsound without a full re-evaluation of the specific context of use.

Quantitative Comparative Evidence for Mecysteine (2485-62-3): A Guide for Scientific Selection


Evidence of Efficacy in COPD Exacerbations: Mecysteine Lags Significantly Behind Carbocisteine in High-Quality RCT Data

A 2016 systematic review by Johnson and Rogers assessed the quality of randomized controlled trials (RCTs) for various mucolytics in treating exacerbations of chronic bronchitis and COPD [1]. Out of 41 identified RCTs, only 13 were deemed of adequate quality. Mecysteine was found to have zero high-quality RCTs, while carbocisteine had 3 and N-acetylcysteine had 9 [1]. This stark disparity in the robustness of clinical evidence is a critical factor for researchers designing studies or for formulary committees making procurement decisions. It indicates that while Mecysteine may have a long history of use, its evidence base for COPD exacerbation prevention is far less established than that of its primary comparator, carbocisteine [1].

COPD Mucolytics Randomized Controlled Trials Evidence-Based Medicine

Antibiotic Interaction Profile: Mecysteine Demonstrates Superior Specificity Compared to L-Cysteine and Acetylcysteine

A 1980 study by Kikuchi et al. investigated the effects of L-cysteine and its derivatives on the potency of various antibiotics [1]. The study found that at a high concentration of 500 mcg/mL, Mecysteine, along with L-cysteine, acetylcysteine, and ethylcysteine, lowered the potency of almost all antibiotics tested [1]. However, at a lower, more clinically relevant concentration of 12.5 mcg/mL, a critical difference emerged: Mecysteine reduced the potency of only three antibiotics, whereas L-cysteine and acetylcysteine continued to compromise the potency of a broader spectrum of agents [1]. This indicates a more favorable selectivity profile for Mecysteine at lower concentrations, a key consideration for co-administration studies or in vitro assays.

Drug-Drug Interactions Antibiotics Potency In Vitro

Clinical Efficacy in Chronic Obstructive Bronchitis: Mecysteine Significantly Improves Sputum Parameters Over Placebo

A double-blind, placebo-controlled trial by Aylward et al. (1978) evaluated methylcysteine hydrochloride in patients with chronic obstructive bronchitis [1]. The study provided quantitative evidence that treatment with methylcysteine led to a significant increase in sputum volume and a reduction in sputum viscosity (viscidity) compared to placebo [1]. Subjective assessments, including ease of expectoration, cough severity, and cough frequency, were also significantly improved, resulting in an overall definite clinical improvement [1]. This study establishes a clear, positive therapeutic effect of Mecysteine on key sputum parameters, providing foundational evidence for its mucolytic action in a clinical setting.

Chronic Bronchitis COPD Sputum Rheology Clinical Trial

Diagnostic Cytology Application: Mecysteine (Cytoclair) Enhances Malignant Cell Detection in Sputum

A study by Grainger and Husain (1978) explored the use of methyl cysteine HCl (Cytoclair) as a mucolytic agent for preparing sputum samples for cytological examination [1]. In an analysis of 178 sputum samples from 52 patients with primary lung cancer, the mucolytic method using Mecysteine yielded a higher rate of malignant cell detection compared to the routine method [1]. Specifically, the method identified 54 positive samples from 27 patients, versus 48 positive samples from 24 patients with the routine method [1]. This represents a 12.5% improvement in patient-level detection rate (27 vs. 24 patients), demonstrating a clear advantage in diagnostic sensitivity.

Cytology Diagnostic Reagent Lung Cancer Sputum Analysis

Catalytic Activity in MOF Synthesis: Multivariate MOF with Mecysteine Outperforms Single-Component Mecysteine MOF

In a 2023 study by Negro et al., L-mecysteine was used as a chiral building block to create novel metal-organic frameworks (MOFs) for catalyzing hemiketalization reactions [1]. The research compared a multivariate (MTV) MOF prepared with a 50/50 mixture of L-serine and L-mecysteine against single-component MOFs derived from either L-serine or L-mecysteine alone [1]. The MTV MOF (MOF 3) exhibited 'the most efficient' catalytic performance, demonstrating superior activity compared to the MOF constructed solely from Mecysteine (MOF 2) [1]. This finding illustrates that Mecysteine's value in advanced materials research is highly context-dependent; its incorporation into a mixed-linker framework yields a non-linear, synergistic enhancement in catalytic efficiency.

Materials Science Catalysis Metal-Organic Frameworks Heterogeneous Catalysis

Industrial Application: Mecysteine as a Copper Corrosion Inhibitor

Beyond its pharmaceutical use, L-cysteine methyl ester hydrochloride (Mecysteine) has been identified and utilized as a copper corrosion inhibitor in various industrial studies [1]. This application is based on the compound's thiol (-SH) and amine (-NH2) functional groups, which can adsorb onto metal surfaces to form a protective film. While specific inhibition efficiencies are not detailed in the provided references, the existence of this well-defined industrial application distinguishes Mecysteine from many other cysteine derivatives that are solely studied for their biological activity. This opens up a distinct procurement avenue for chemical suppliers and industrial researchers focused on metal preservation.

Industrial Chemistry Corrosion Inhibition Copper Materials Science

Optimal Use Cases for Mecysteine (2485-62-3): Evidence-Based Scenarios for Research and Industrial Application


Diagnostic Cytology and Pathology Lab Workflows for Lung Cancer Screening

As validated by the 1978 study by Grainger and Husain, Mecysteine (as Cytoclair) is a proven mucolytic agent for preparing sputum samples, leading to a 12.5% increase in the detection rate of malignant cells from lung cancer patients compared to routine methods [1]. Procurement for this specific application is justified by its demonstrated ability to improve diagnostic sensitivity, making it a valuable reagent in clinical pathology laboratories focused on pulmonary oncology.

In Vitro Antibiotic Interaction Studies Requiring Minimal Confounding Factors

Researchers conducting in vitro assays to evaluate antibiotic potency in the presence of mucolytics should select Mecysteine over L-cysteine or acetylcysteine. The data from Kikuchi et al. (1980) shows that at a low concentration of 12.5 mcg/mL, Mecysteine reduces the potency of significantly fewer antibiotics, thereby minimizing confounding drug-drug interactions and yielding cleaner, more interpretable results [2].

Industrial Research on Copper Corrosion Inhibition

Mecysteine (as L-cysteine methyl ester hydrochloride) is a recognized copper corrosion inhibitor in industrial settings [3]. For materials scientists and industrial chemists developing protective coatings or treatments for copper and copper alloys, Mecysteine offers a well-documented starting point. This application is entirely distinct from its mucolytic properties and represents a unique procurement driver separate from pharmaceutical uses.

Materials Science Research: Synthesis of Chiral Metal-Organic Frameworks (MOFs)

Mecysteine serves as a chiral building block for the synthesis of functional MOFs. However, a 2023 study by Negro et al. provides critical guidance for its optimal use [4]. While a single-component Mecysteine MOF is active, a multivariate MOF combining equal parts Mecysteine and L-serine (MOF 3) exhibits the most efficient catalytic performance for hemiketalization reactions. Therefore, procurement of Mecysteine for MOF synthesis is best justified when it is intended for use in a mixed-ligand system, particularly with L-serine, to achieve superior catalytic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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